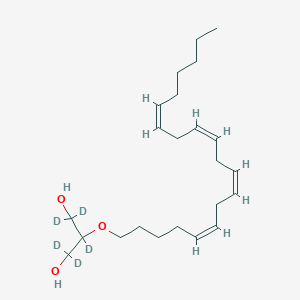

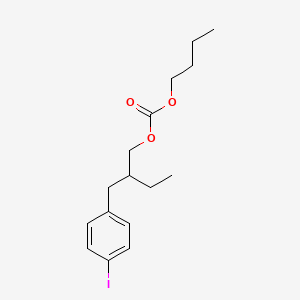

1,3-Dihydroxypropan-2-yl-1,1,2,3,3-d5 (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Arachidonyl Glycerol-d5 is a deuterated form of 2-Arachidonyl Glycerol, an endocannabinoid that acts as an endogenous agonist for cannabinoid receptors. This compound is primarily used as an internal standard for the quantification of 2-Arachidonyl Glycerol in various analytical applications . It is an ester formed from the omega-6 fatty acid arachidonic acid and glycerol, and it is present at relatively high levels in the central nervous system .

Métodos De Preparación

The synthesis of 2-Arachidonyl Glycerol-d5 involves a two-step enzymatic process and chemical coupling. The process begins with the acylation of suitable 1,3-protected glycerol or glycidol precursors with an activated arachidonic acid derivative. This is followed by deprotection and separation of the isomeric arachidonoylglycerols . Commercial preparation often involves the use of immobilized lipase from Mucor miehei to catalyze the efficient protection of glycerol using vinyl benzoate as an acyl transfer reagent in tetrahydrofuran . The same enzyme is used to remove the protective groups in positions 1 and 3, resulting in the formation of 2-Arachidonyl Glycerol-d5 without any isomerization to the more stable 1-Arachidonyl Glycerol .

Análisis De Reacciones Químicas

2-Arachidonyl Glycerol-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include diacylglycerol lipase, phospholipase C, and fatty acid amide hydrolase . The major products formed from these reactions include monoacylglycerol and free fatty acids . For instance, the oxidation of 2-Arachidonyl Glycerol-d5 can lead to the formation of prostaglandins and other eicosanoids .

Aplicaciones Científicas De Investigación

2-Arachidonyl Glycerol-d5 has a wide range of scientific research applications. In chemistry, it is used as an internal standard for the quantification of 2-Arachidonyl Glycerol in mass spectrometry and other analytical techniques . In biology, it is used to study the endocannabinoid system and its role in various physiological processes, including emotional state, pain sensation, and synaptic plasticity . In medicine, it is used to investigate the potential therapeutic effects of modulating the endocannabinoid system in conditions such as anxiety, addiction, and neurodegenerative diseases . In industry, it is used in the development of biosensors for the detection of endocannabinoids in biological samples .

Mecanismo De Acción

2-Arachidonyl Glycerol-d5 exerts its effects by acting as an agonist for cannabinoid receptors, specifically CB1 and CB2 receptors . Upon binding to these receptors, it induces a rapid, transient increase in intracellular free calcium levels, which in turn modulates various signaling pathways involved in synaptic plasticity, reward, and addiction . The formation of 2-Arachidonyl Glycerol-d5 is mediated by the activities of phospholipase C and diacylglycerol lipase, which convert arachidonic acid-containing diacylglycerol into 2-Arachidonyl Glycerol .

Comparación Con Compuestos Similares

2-Arachidonyl Glycerol-d5 is similar to other endocannabinoids such as anandamide (arachidonoylethanolamide) and 2-Arachidonyl Glycerol . it is unique in its deuterated form, which makes it particularly useful as an internal standard in analytical applications . Other similar compounds include 1-Arachidonyl Glycerol, which is an isomer of 2-Arachidonyl Glycerol, and various synthetic analogs of endocannabinoids that are used to study the endocannabinoid system .

Propiedades

Fórmula molecular |

C23H40O3 |

|---|---|

Peso molecular |

369.6 g/mol |

Nombre IUPAC |

1,1,2,3,3-pentadeuterio-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]propane-1,3-diol |

InChI |

InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23(21-24)22-25/h6-7,9-10,12-13,15-16,23-25H,2-5,8,11,14,17-22H2,1H3/b7-6-,10-9-,13-12-,16-15-/i21D2,22D2,23D |

Clave InChI |

CUJUUWXZAQHCNC-VAQFDWGOSA-N |

SMILES isomérico |

[2H]C([2H])(C([2H])(C([2H])([2H])O)OCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)O |

SMILES canónico |

CCCCCC=CCC=CCC=CCC=CCCCCOC(CO)CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B13949196.png)